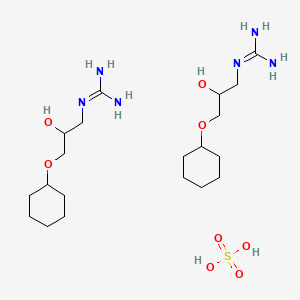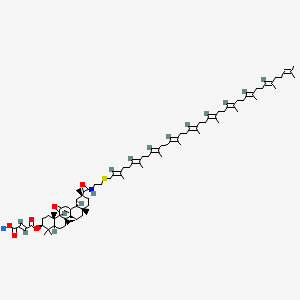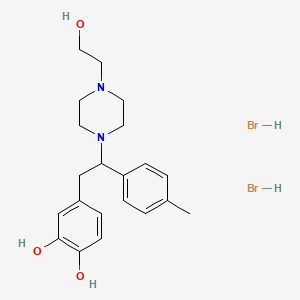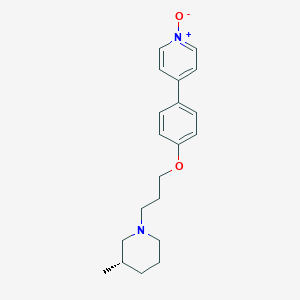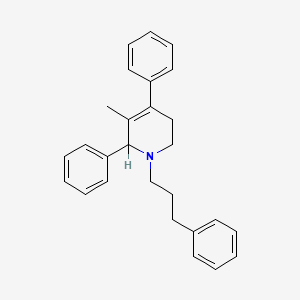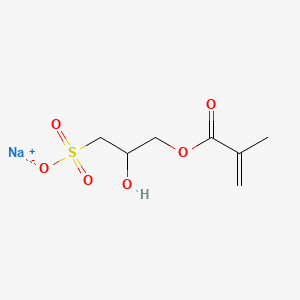
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-sulfopropyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-sulfopropyl ester, sodium salt is a chemical compound with a complex structure that includes a propenoic acid backbone, a methyl group, a hydroxy group, and a sulfopropyl ester group. This compound is known for its unique properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-sulfopropyl ester, sodium salt typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-hydroxy-3-sulfopropyl alcohol in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-sulfopropyl ester, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve acidic or basic catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-sulfopropyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create various polymers with unique properties.
Biology: Employed in the synthesis of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in hydrogels for controlled release of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and other materials with specific performance characteristics.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-sulfopropyl ester, sodium salt involves its interaction with molecular targets through its functional groups. The ester and sulfopropyl groups can participate in various chemical reactions, leading to the formation of new compounds or modification of existing ones. The pathways involved may include polymerization, cross-linking, and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester
- 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride
- 2-Propenoic acid, methyl ester
Uniqueness
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-sulfopropyl ester, sodium salt is unique due to its combination of functional groups, which impart specific chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
5906-94-5 |
|---|---|
Molecular Formula |
C7H11NaO6S |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-(2-methylprop-2-enoyloxy)propane-1-sulfonate |
InChI |
InChI=1S/C7H12O6S.Na/c1-5(2)7(9)13-3-6(8)4-14(10,11)12;/h6,8H,1,3-4H2,2H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
WGMANIMEEAXUCT-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)OCC(CS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)

